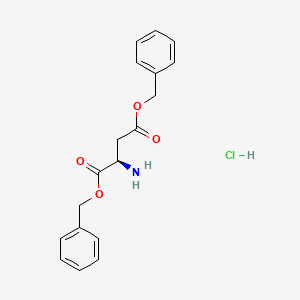

H-D-Asp(OBzl)-OBzl.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Asp(OBzl)-OBzl.HCl, also known as hydroxyaspartic acid, is a naturally occurring dicarboxylic acid found in the human body. It is a derivative of aspartic acid, and is an important component of the human body's metabolic pathways. It is used in a variety of biochemical and physiological processes, including energy metabolism, cell signaling, and protein production. In addition, it has been used in scientific research, particularly in the fields of biochemistry and physiology, for its ability to regulate various biochemical and physiological processes.HCl.

Applications De Recherche Scientifique

1. Solvent Effects and Redox Properties

The novel ferrocenoyl-dipeptides, including compounds like Fc-Asp(OBzl)-OBzl, have been prepared and characterized. These compounds demonstrate strong hydrogen bonding capabilities with solvent molecules, significantly affecting their redox properties. The redox behavior of these compounds, particularly the half-wave potential, varies greatly depending on the solvent used and its hydrogen donor ability (Baker, Kraatz & Quail, 2001).

2. Stability, Metabolism, and Transport

The model prodrug D-Asp(OBzl)-Ala, which shows affinity for the oligopeptide transporter PepT1, has been studied for its aqueous stability, metabolism in gastrointestinal media, and transport properties. It demonstrates significant stability and a high effective jejunal permeability, suggesting its potential for effective absorption and transport in biological systems (Steffansen et al., 1999).

3. Chiral Recognition Ability

Molecularly imprinted materials from tetrapeptide derivatives, such as H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, have been adopted to study the effect of environmental polarity on chiral recognition ability. The chiral recognition is optimal in a 50 vol% aqueous ethanol solution, highlighting the impact of solvent composition on molecular recognition processes (Kondo & Yoshikawa, 2001).

4. Oligopeptide Transporter Mediated Uptake and Transport

Studies on the oligopeptide transporter in Caco-2 monolayers show that modified dipeptides like D-Asp(OBzl)-Ala are efficiently transported across intestinal epithelia. These findings indicate the potential of designing side-chain modified, peptidase-resistant dipeptides with tailored transport and release characteristics for pharmaceutical applications (Taub et al., 1998).

Propriétés

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)